molecular formula C13H15NO2 B8598034 Ethyl 1-[(E)-benzylideneamino]cyclopropane-1-carboxylate CAS No. 80622-04-4

Ethyl 1-[(E)-benzylideneamino]cyclopropane-1-carboxylate

Cat. No. B8598034
CAS RN: 80622-04-4
M. Wt: 217.26 g/mol
InChI Key: RXAZIMNLOMKFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04478758

Procedure details

260 g (2.3 moles) of potassium tert.-butylate are added a little at a time to 200 g (1.05 moles) of N-benzylideneglycine ethyl ester and 90.5 ml (1.05 moles) of 1,2-dibromoethane in 900 ml of dry diethyl ether and 300 l of dry dimethylsulfoxide, so that the well-stirred mixture remains at from 25° to 35° C. The mixture is stirred at room temperature overnight and excess base is then neutralized by addition of 4N hydrochloric acid. The mixture is diluted with 1.5 l of water and the ethereal phase is separated off, washed with twice 300 ml of water, dried with sodium sulfate and evaporated to give 155 g (68%) of ethyl N-benzylidene-1-aminocyclopropanecarboxylate as an oil.
[Compound]
Name
potassium tert.-butylate
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
90.5 mL
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
300 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:14])[CH2:5][N:6]=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:2].Br[CH2:16][CH2:17]Br.Cl>C(OCC)C.CS(C)=O.O>[CH:7](=[N:6][C:5]1([C:4]([O:3][CH2:1][CH3:2])=[O:14])[CH2:17][CH2:16]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
potassium tert.-butylate
Quantity
260 g
Type
reactant
Smiles
Name
Quantity
200 g
Type
reactant
Smiles
C(C)OC(CN=CC1=CC=CC=C1)=O
Name
Quantity
90.5 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
300 L
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remains at from 25° to 35° C
CUSTOM
Type
CUSTOM
Details
the ethereal phase is separated off
WASH
Type
WASH
Details
washed with twice 300 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)=NC1(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 155 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.